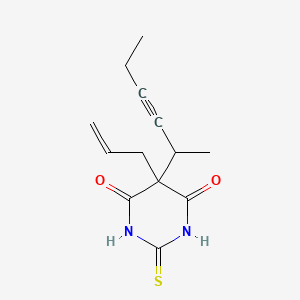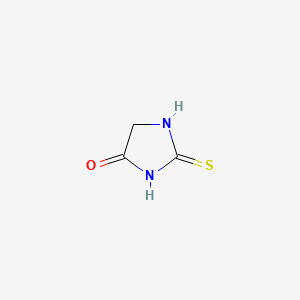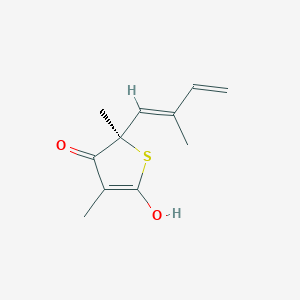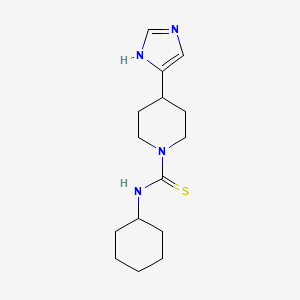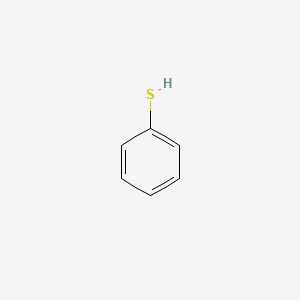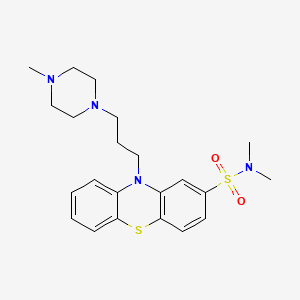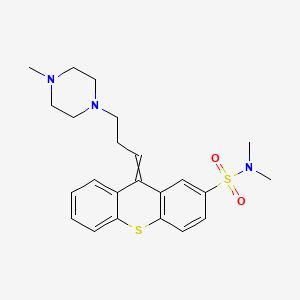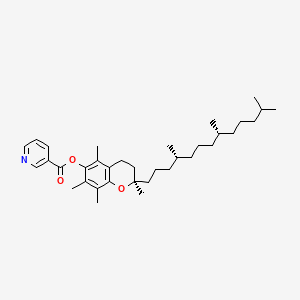
维生素E烟酸酯
描述
科学研究应用
Vitamin E Nicotinate has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in various chemical formulations.
Biology: Studied for its role in cellular signaling and gene regulation.
Medicine: Investigated for its potential in treating cardiovascular diseases and skin conditions.
Industry: Used in cosmetics for its skin-protective properties and in dietary supplements for its antioxidant benefits
作用机制
Vitamin E Nicotinate, also known as Tocopherol Nicotinate, is an ester of two vitamins: tocopherol (vitamin E) and niacin (vitamin B3) . It has been studied for its potential biological functions and effects .
Target of Action
Studies suggest that it may interact with extracellular signal-regulated kinase (erk), which serves as an anti-inflammatory signal .
Mode of Action
It is known to have antioxidant and vasodilatory properties .
Biochemical Pathways
Vitamin E Nicotinate appears to influence various biochemical pathways. In a study, cells treated with Vitamin E Nicotinate had significantly higher levels of molecules with anti-inflammatory properties including anandamide, virodhamine, palmitamide, oleamide, and oleoylethanolamide .
Pharmacokinetics
It is known that the compound is formed in the biological system . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The results of Vitamin E Nicotinate’s action are still being explored. It has been suggested that it may have a new biological function as an anti-inflammatory molecule through non-direct free radical scavenging effects . It also appears to upregulate various primary fatty acid amides .
Action Environment
It is known that the level of vitamin e nicotinate is dramatically decreased in heart failure, indicating the possible biological importance of this vitamin e ester .
生化分析
Biochemical Properties
Vitamin E Nicotinate plays a significant role in biochemical reactions due to its antioxidant properties. It functions as a chain-breaking antioxidant that interrupts the propagation of reactive oxygen species through lipid membranes by scavenging lipid peroxyl radicals . This compound interacts with various enzymes and proteins, including those involved in lipid metabolism and oxidative stress responses. For instance, it has been shown to interact with enzymes such as lipoxygenases and cyclooxygenases, which are involved in the metabolism of fatty acids and the production of inflammatory mediators .
Cellular Effects
Vitamin E Nicotinate exerts multiple effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to activate mitogen-activated protein kinases, which play a crucial role in cell signaling and regulation . Additionally, Vitamin E Nicotinate has been shown to upregulate the expression of genes involved in antioxidant defense and lipid metabolism, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
The molecular mechanism of action of Vitamin E Nicotinate involves its antioxidant activity and its ability to modulate gene expression. At the molecular level, Vitamin E Nicotinate exerts its effects by scavenging reactive oxygen species and preventing lipid peroxidation . It also binds to specific receptors and proteins, leading to the activation or inhibition of various signaling pathways. For instance, it has been shown to inhibit the activity of protein kinase C, an enzyme involved in the regulation of cell growth and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Vitamin E Nicotinate have been observed to change over time. Studies have shown that this compound is relatively stable and does not degrade quickly under normal conditions . Its long-term effects on cellular function can vary depending on the experimental conditions. For example, prolonged exposure to Vitamin E Nicotinate has been shown to enhance the antioxidant capacity of cells and reduce oxidative damage .
Dosage Effects in Animal Models
The effects of Vitamin E Nicotinate vary with different dosages in animal models. At low to moderate doses, it has been shown to provide significant antioxidant protection and improve vascular function . At high doses, it can cause adverse effects such as gastrointestinal disturbances and liver toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
Vitamin E Nicotinate is involved in several metabolic pathways, including those related to lipid metabolism and antioxidant defense. It interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, which are involved in the biosynthesis of NAD+ . This interaction enhances the cell’s ability to produce NAD+, a crucial cofactor in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of Vitamin E Nicotinate within cells and tissues involve various transporters and binding proteins. It is absorbed via the lymphatic pathway and transported in association with chylomicrons . Once in the bloodstream, it is distributed to various tissues, including the liver, muscle, and adipose tissue . The compound’s distribution is influenced by its interaction with lipoproteins and other transport proteins .
Subcellular Localization
Vitamin E Nicotinate is localized within various subcellular compartments, including the mitochondria and endoplasmic reticulum . Its localization is crucial for its antioxidant function, as these organelles are major sites of reactive oxygen species production. The compound’s incorporation into mitochondrial membranes helps protect against oxidative damage and maintain cellular homeostasis .
准备方法
Synthetic Routes and Reaction Conditions: Vitamin E Nicotinate can be synthesized through the esterification of tocopherol with nicotinic acid. The process typically involves the use of an organic solvent and a catalyst to facilitate the reaction. One common method includes adding nicotinic acid to an organic solvent, followed by the addition of a coupling agent such as triphosgene .
Industrial Production Methods: In industrial settings, the production of Vitamin E Nicotinate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
化学反应分析
Types of Reactions: Vitamin E Nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation, leading to the formation of quinones.
Reduction: Reduction reactions can convert the ester back to its parent alcohol and acid.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tocopherol and nicotinic acid.
Substitution: Various substituted esters depending on the reagents used.
相似化合物的比较
Tocopheryl Acetate: Another ester of tocopherol, commonly used in supplements and cosmetics.
Tocopheryl Succinate: Known for its anti-inflammatory properties.
Tocopheryl Linoleate: Used for its skin-conditioning effects.
Uniqueness: Vitamin E Nicotinate is unique due to its combination of antioxidant properties from tocopherol and the vasodilatory effects of niacin. This dual functionality makes it particularly effective in applications requiring both antioxidant protection and improved blood flow .
属性
IUPAC Name |
[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H53NO3/c1-24(2)13-9-14-25(3)15-10-16-26(4)17-11-20-35(8)21-19-31-29(7)32(27(5)28(6)33(31)39-35)38-34(37)30-18-12-22-36-23-30/h12,18,22-26H,9-11,13-17,19-21H2,1-8H3/t25-,26-,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCCTZZBYHQMQJ-AZAGJHQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H53NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046396, DTXSID401019802 | |
| Record name | DL-alpha Tocopheryl nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-alpha-Tocopherol nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51898-34-1, 43119-47-7, 16676-75-8 | |
| Record name | rel-(2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl 3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51898-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tocopherol nicotinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43119-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tocopherol nicotinate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043119477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Tocopherol nicotinate, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051898341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tocopheryl nicotinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15921 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DL-alpha Tocopheryl nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-alpha-Tocopherol nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2R-[2R*(4R*,8R*)]]-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [2R*(4R*,8R*)]-(±)-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Pyridinecarboxylic acid, (2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOCOPHERYL NICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI1J5UCY5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | .ALPHA.-TOCOPHEROL NICOTINATE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCP2FMP7I8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does vitamin E nicotinate function solely as a source of vitamin E?
A1: Research suggests TN might possess biological functions beyond simply acting as a vitamin E precursor. [, , ] Studies show that its levels decrease in specific disease states, unlike other forms of vitamin E. [, ] Additionally, TN elicits distinct cellular responses compared to providing vitamin E and niacin separately. [, ]
Q2: What cellular signaling pathways are activated by vitamin E nicotinate?
A2: TN has been shown to activate mitogen-activated protein kinases (MAPKs) in human vascular smooth muscle cells. [] This activation is not observed when cells are treated with vitamin E and niacin individually. []
Q3: How does vitamin E nicotinate impact the production of fatty acid amides?
A3: Treatment with TN significantly increases the levels of several primary fatty acid amides, including anandamide, virodhamine, and palmitamide, in human vascular smooth muscle cells. [] This effect is not replicated by administering vitamin E and niacin separately. []
Q4: What is the molecular formula and weight of vitamin E nicotinate?
A4: The molecular formula for α-tocopherol nicotinate is C35H51NO3, and its molecular weight is 533.8 g/mol.
Q5: Is there spectroscopic data available for vitamin E nicotinate?
A5: While the provided abstracts do not delve into detailed spectroscopic data, research mentions UV absorption at 264 nm used for detection in HPLC analysis. [, ] Further research is needed for comprehensive spectroscopic characterization.
Q6: Can vitamin E nicotinate be incorporated into different formulations?
A6: Yes, research highlights successful incorporation of TN into various formulations, including granules, [, ] self-emulsifying drug delivery systems (SEDDS), [] and dry emulsions for enhanced delivery. []
Q7: Does vitamin E nicotinate exhibit catalytic properties?
A7: The provided research primarily focuses on TN's biological activities and doesn't indicate inherent catalytic properties. Its role seems more aligned with influencing biological pathways rather than directly catalyzing reactions.
Q8: Have computational methods been employed to study vitamin E nicotinate?
A8: Yes, computational simulations were used to analyze the binding interactions of molecularly imprinted polymers designed for specific recognition of vitamin E succinate, tocopherol, and tocopherol nicotinate. [] These simulations provided insights into the binding mechanisms and selectivity of these polymers.
Q9: How does the ester linkage in vitamin E nicotinate affect its activity?
A9: Research suggests that the intact structure of TN, specifically the ester linkage between vitamin E and niacin, is crucial for its unique biological activity. [, ] Studies show distinct effects of TN compared to separate administration of vitamin E and niacin, indicating the importance of the intact ester. [, ]
Q10: What is the bioavailability of vitamin E nicotinate?
A10: Research indicates that bioavailability of TN is influenced by factors such as formulation and administration route. Studies in sheep comparing oral and intraperitoneal administration of TN and vitamin E acetate showed differences in absorption and tissue uptake. []
Q11: What is the pharmacokinetic profile of vitamin E nicotinate in humans?
A11: Studies in healthy volunteers show that TN exhibits a two-compartment pharmacokinetic model after oral administration. [, ] Key parameters include a Tmax of 4.4-5.1 hours, a Cmax of 0.46-1094.6 µg/mL (depending on the dose and study), and a half-life (T1/2) of 6.5-8 hours. [, ]
Q12: What are the therapeutic effects of vitamin E nicotinate observed in preclinical models?
A12: In a rat model of pulmonary arterial hypertension, TN levels were significantly reduced in failing right ventricles. [, ] Additionally, studies in a hypertensive rabbit model demonstrate that TN improved chorioretinal blood flow, suggesting potential benefits for ophthalmic circulation. []
Q13: What are the clinical applications of vitamin E nicotinate?
A13: Clinical studies suggest potential benefits of TN in various conditions. These include:
- Diabetic retinopathy: Improved blood rheology and retinal capillary blood flow [, ]
- Coronary artery disease: Management of dyslipidemia [, ]
- Hyperlipidemia: Improved lipid profiles []
- Vitiligo: Potential for repigmentation when combined with other therapies []
- Male infertility: Improved sperm parameters in patients with varicocele when combined with Keishibukuryogan (a traditional Japanese herbal medicine) []
- Sudden sensorineural hearing loss: Potential improvement in hearing when used alongside conventional treatments []
- Endometrial thinning: Potential for endometrial recovery and successful pregnancy in women with diffuse leiomyomatosis of the uterus []
Q14: What is the safety profile of vitamin E nicotinate?
A14: While generally considered safe, more research is needed to fully elucidate the long-term effects and potential toxicity of TN. []
Q15: Can drug delivery strategies enhance the therapeutic potential of vitamin E nicotinate?
A15: Research indicates that optimizing drug delivery systems can significantly impact TN's efficacy. Studies exploring self-emulsifying preparations [] and dry emulsions [] highlight the potential of improving TN's delivery and therapeutic outcomes.
Q16: Are there specific biomarkers associated with vitamin E nicotinate activity?
A16: While the provided abstracts don't pinpoint specific biomarkers for TN activity, research suggests a link between decreased TN levels and oxidative stress in disease states like heart failure. [, ] This points towards potential use of TN levels as a biomarker, warranting further investigation.
Q17: What analytical techniques are commonly employed to study vitamin E nicotinate?
A17: High-performance liquid chromatography (HPLC) is frequently used for determining TN levels in various matrices, including plasma, [, , ] heart tissues, [] and cell cultures. [] Dynamic light scattering techniques are also applied to evaluate particle size and distribution in TN submicroemulsions. []
Q18: Are the analytical methods used for vitamin E nicotinate analysis validated?
A18: Research emphasizes the validation of HPLC methods for TN quantification. [, , ] These validations ensure accuracy, precision, and specificity of the analytical data.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



